molecular formula C12H11ClN2O B1293013 2-Chloro-3-(2-methoxybenzyl)pyrazine CAS No. 1119450-87-1

2-Chloro-3-(2-methoxybenzyl)pyrazine

Cat. No. B1293013
CAS RN: 1119450-87-1
M. Wt: 234.68 g/mol
InChI Key: CYWOVNRUTNABEU-UHFFFAOYSA-N
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Description

“2-Chloro-3-(2-methoxybenzyl)pyrazine” is a chemical compound with the molecular formula C12H11ClN2O . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “2-Chloro-3-(2-methoxybenzyl)pyrazine” is 234.68 . The SMILES string representation is ClC1=C(CC2=CC=CC=C2OC)N=CC=N1 .


Physical And Chemical Properties Analysis

“2-Chloro-3-(2-methoxybenzyl)pyrazine” is a solid substance . Its molecular weight is 234.68 .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis

2-Chloro-3-(2-methoxybenzyl)pyrazine: is utilized in medicinal chemistry for the synthesis of complex drug molecules. Its structure serves as a building block in the construction of pharmacologically active compounds. The presence of both a pyrazine ring and a chloro-methoxybenzyl group allows for subsequent functionalization through reactions such as Suzuki-Miyaura coupling , which can be pivotal in creating new drugs with potential therapeutic effects.

Material Science: Electronic and Photonic Materials

This compound’s derivatives could have applications in material science, particularly in the development of electronic and photonic materials. Its molecular structure could be part of organic semiconductors or fluorescent materials for use in displays and lighting .

Safety and Hazards

The compound is classified as Acute Tox. 1 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1 . The hazard statements include H301, H310, H315, H317, H319, H410 .

properties

IUPAC Name

2-chloro-3-[(2-methoxyphenyl)methyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-12(13)15-7-6-14-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWOVNRUTNABEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259352
Record name 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-methoxybenzyl)pyrazine

CAS RN

1119450-87-1
Record name 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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